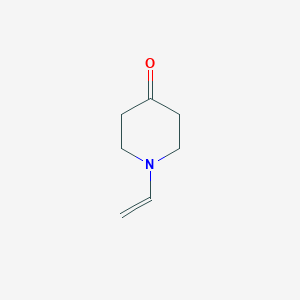

1-Ethenylpiperidin-4-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethenylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-8-5-3-7(9)4-6-8/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVYQDVUBJAPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethenylpiperidin 4 One and Its Precursors

Strategies for the Construction of the Piperidin-4-one Ring System

The synthesis of the piperidin-4-one core is a well-established area of organic chemistry, with several effective strategies developed for its construction. These methods often involve cyclization reactions that form the six-membered heterocyclic ring.

Cyclization Reactions in Piperidin-4-one Synthesis

Cyclization reactions are fundamental to the formation of the piperidin-4-one scaffold. These intramolecular or intermolecular processes lead to the construction of the heterocyclic ring from acyclic precursors. Several distinct cyclization strategies have been successfully employed.

Aza-Michael additions, aza-conjugate additions, are powerful reactions for the formation of carbon-nitrogen bonds. In the context of piperidin-4-one synthesis, a double aza-Michael reaction can be employed to construct the ring system in a concise and atom-efficient manner. This approach typically involves the reaction of a primary amine with a divinyl ketone. The reaction proceeds through a tandem sequence of two Michael additions, where the amine first adds to one of the vinyl groups, and the resulting intermediate then undergoes an intramolecular cyclization by adding to the second vinyl group to form the piperidin-4-one ring.

This method has been utilized to create chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones acs.org. The diastereoselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the starting materials. For instance, the addition of a catalytic amount of trifluoroacetic acid can accelerate the reaction, though it may also impact the diastereomeric ratio of the product ntu.edu.sg.

Table 1: Examples of Aza-Michael Addition for Piperidin-4-one Synthesis

| Amine Reactant | Divinyl Ketone Reactant | Product | Reference |

| Primary Amines | Diallylketone | 2,6-disubstituted piperidin-4-one | ntu.edu.sg |

| Benzylamine | Dienone | Piperidinones as a diastereomeric mixture | ntu.edu.sg |

It is important to note that the intramolecular endo-aza-Michael addition is a key step in these syntheses, leading to the formation of the six-membered piperidine (B6355638) ring rsc.org.

The Dieckmann condensation is a well-established intramolecular reaction used to form cyclic β-keto esters from dicarboxylic acid esters. This method is one of the most widely-used for the synthesis of 4-piperidones sciencemadness.orgresearchgate.net. The general approach involves the condensation of an appropriate primary amine with two equivalents of an acrylate (B77674) ester, such as methyl or ethyl acrylate. This initial step forms an amino-diester intermediate.

The subsequent intramolecular cyclization of this bis-ester via a Dieckmann condensation, followed by hydrolysis and decarboxylation of the resulting cyclic β-keto ester, yields the desired piperidin-4-one sciencemadness.orgresearchgate.net. The success of the Dieckmann condensation is influenced by several factors, including the choice of base, solvent, and reaction temperature. Careful control of these parameters is necessary to prevent side reactions, such as the retro-Dieckmann reaction sciencemadness.org. An efficient one-pot method has been developed for the synthesis of 1-(2-phenethyl)-4-piperidone from phenethylamine (B48288) and methyl acrylate, which incorporates a Dieckmann cyclization semanticscholar.org.

Table 2: Key Steps in Dieckmann Condensation for Piperidin-4-one Synthesis

| Step | Description |

| 1. Amino-diester formation | A primary amine is reacted with two equivalents of an acrylate ester. |

| 2. Intramolecular Cyclization | The resulting amino-diester undergoes a base-catalyzed Dieckmann condensation to form a cyclic β-keto ester. |

| 3. Hydrolysis and Decarboxylation | The cyclic β-keto ester is hydrolyzed and decarboxylated to yield the final piperidin-4-one. |

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, involving the 4π-electrocyclic ring closure of a divinyl ketone or its precursor under acidic conditions wikipedia.orgthermofisher.comnih.gov. While the classic Nazarov cyclization leads to five-membered rings, related intramolecular processes can be adapted for the synthesis of six-membered rings like piperidin-4-ones.

One such related process involves the chemoselective hydration of a triple bond in a vinyl propargyl alcohol-derived ynediene, followed by a double Michael addition to the resulting dienone to furnish the 4-piperidone ring dtic.mil. This demonstrates the adaptability of Nazarov-type strategies for the construction of heterocyclic systems.

As briefly mentioned in the context of Nazarov-related cyclizations, the double Michael addition to a dienone is a direct and effective method for constructing the piperidin-4-one ring dtic.mil. In this protocol, a primary amine acts as the nucleophile, adding sequentially to the two electrophilic double bonds of a dienone in a conjugate fashion. The first Michael addition forms an enolate intermediate, which then undergoes a second, intramolecular Michael addition to the remaining double bond, thereby closing the ring to form the piperidin-4-one structure.

This approach offers a convergent and often high-yielding route to substituted piperidin-4-ones, with the substitution pattern of the final product being determined by the structure of the starting dienone and primary amine.

Grignard Reagent Applications in Carbon Skeleton Formation Preceding Piperidin-4-one Cyclization

Grignard reagents are highly versatile organometallic compounds widely used in organic synthesis for the formation of carbon-carbon bonds wikipedia.orgadichemistry.comlibretexts.org. While not directly involved in the cyclization step to form the piperidin-4-one ring, Grignard reagents can be instrumental in the synthesis of the acyclic precursors required for these cyclizations.

For instance, Grignard reagents can be used to construct the carbon backbone of the dienone substrates needed for the double aza-Michael addition pathway ntu.edu.sg. By reacting a Grignard reagent with an appropriate electrophile, such as an α,β-unsaturated aldehyde or ketone, specific alkyl or aryl groups can be introduced into the molecule. This allows for the synthesis of a diverse range of substituted dienones, which can then be cyclized to form variously substituted piperidin-4-ones.

Furthermore, the reaction of Grignard reagents with heterocyclic N-oxides, such as pyridine (B92270) N-oxides, can lead to the stereoselective synthesis of substituted pyridines and piperidines, which can be further functionalized to piperidin-4-ones nih.gov.

Contemporary Approaches to Piperidin-4-one Synthesis

Modern organic synthesis has moved towards more efficient and selective methods for constructing the piperidin-4-one ring system, a key intermediate in the manufacturing of various chemicals and pharmaceuticals. wikipedia.org Catalytic processes, in particular, have gained prominence for their ability to control stereochemistry and improve reaction efficiency.

Metal-catalyzed reactions offer powerful tools for ring formation. Nickel catalysis, for instance, has been effectively used in the synthesis of piperidinone structures. One notable application is the nickel-catalyzed (4 + 2) cycloaddition of alkynes and azetidinones, which serves as a key reaction in the enantioselective synthesis of indolizidine alkaloids, demonstrating its utility in building the piperidinone core. nih.gov This method benefits from using an easily accessible azetidinone as a divergent intermediate to construct the final heterocyclic system. nih.gov

Another strategy involves the highly enantioselective nickel-catalyzed intramolecular hydroalkenylation of 1,6-ene-dienes, which can be adapted for piperidine ring formation. nih.gov These methods represent a significant advancement in creating complex cyclic amines with high levels of stereocontrol.

Table 1: Examples of Metal-Catalyzed Piperidinone Synthesis

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Nickel / Chiral Ligand | (4 + 2) Cycloaddition | Enantioselective synthesis from alkynes and azetidinones. nih.gov |

| Nickel / Chiral Ligand | Intramolecular Hydroalkenylation | Forms piperidine rings from 1,6-ene-dienes with high enantioselectivity. nih.gov |

Organocatalysis has emerged as a robust alternative to metal-based systems, often providing excellent stereoselectivity under mild reaction conditions. For the synthesis of polysubstituted piperidines, an O-TMS protected diphenylprolinol has been used to catalyze a domino Michael addition/aminalization process. nih.govacs.org This approach allows for the formation of four contiguous stereocenters in the piperidine ring in a single step with outstanding enantioselectivity. nih.govacs.org Such domino or cascade reactions are highly efficient, as they construct molecular complexity rapidly from simple starting materials like aldehydes and nitroolefins. nih.gov

Control of Chemo- and Regioselectivity in the Synthesis of 1-Ethenylpiperidin-4-one

A significant challenge in the synthesis of this compound is achieving chemoselectivity. The piperidin-4-one molecule possesses two reactive sites: the secondary amine (N-H) and the enolizable ketone (α-protons). Vinylation could potentially occur at either the nitrogen atom (N-vinylation) to form the desired product or at the oxygen atom of the enol form (O-vinylation) to yield a vinyl ether byproduct.

The regioselectivity of the vinylation reaction is dictated by the reaction conditions and the nature of the catalyst and reagents employed. In base-catalyzed vinylations with acetylene (B1199291) or its surrogates, the higher nucleophilicity of the nitrogen atom in piperidin-4-one generally favors N-vinylation over O-vinylation. The use of a strong base like KOH deprotonates the secondary amine to form a highly nucleophilic amide anion, which readily attacks the acetylene. While the ketone can enolize under these conditions, the resulting enolate is typically less reactive towards acetylene compared to the amide anion, thus promoting the desired N-vinylation.

In transition metal-catalyzed reactions, the choice of metal and ligand can play a crucial role in directing the regioselectivity. For instance, in copper-catalyzed N-vinylation reactions, the catalyst system is often designed to have a high affinity for the nitrogen atom, thereby facilitating the C-N bond formation.

To further ensure chemoselectivity and prevent unwanted side reactions at the ketone functionality, a protection-deprotection strategy can be employed. The ketone group can be temporarily converted into a less reactive functional group, such as a ketal or acetal, which is stable under the N-vinylation conditions. Following the successful introduction of the ethenyl group at the nitrogen, the protecting group can be removed to regenerate the ketone, yielding the final product, this compound.

Exploration of Sustainable and Atom-Economical Synthetic Routes for this compound

The principles of green chemistry, particularly atom economy and the use of sustainable reagents, are increasingly important in modern organic synthesis. The synthesis of this compound offers several opportunities for the application of these principles.

The most atom-economical route for the N-vinylation step is the direct addition of acetylene to piperidin-4-one. In this reaction, all the atoms of the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. mdpi.com

Atom Economy Calculation for Direct Acetylene Addition:

Reactants: Piperidin-4-one (C₅H₉NO, Molar Mass ≈ 99.13 g/mol ) + Acetylene (C₂H₂, Molar Mass ≈ 26.04 g/mol )

Product: this compound (C₇H₁₁NO, Molar Mass ≈ 125.17 g/mol )

Atom Economy (%) = (Molar Mass of Product / Sum of Molar Masses of Reactants) x 100

Atom Economy (%) = (125.17 / (99.13 + 26.04)) x 100 = 100%

The use of calcium carbide as an in-situ source of acetylene also represents a highly atom-economical and sustainable approach. mdpi.com Calcium carbide is an inexpensive and readily available industrial chemical, and its use circumvents the hazards and technical difficulties associated with handling gaseous acetylene. mdpi.com The reaction can be performed using simple laboratory equipment and often employs environmentally benign solvents or even solvent-free conditions, further enhancing its green credentials. mdpi.comsemanticscholar.org

The exploration of transition-metal-free catalytic systems is another avenue for developing more sustainable synthetic routes. While transition metals are effective catalysts, they can be toxic, expensive, and require careful removal from the final product. The development of catalytic systems based on abundant and non-toxic metals or even metal-free catalysts is a key area of research in green chemistry. nih.gov For the N-vinylation of piperidin-4-one, investigating base-catalyzed methods or other metal-free approaches can lead to more sustainable processes.

Chemical Transformations and Reactivity of 1 Ethenylpiperidin 4 One

Reactivity Profile of the Piperidin-4-one Core in 1-Ethenylpiperidin-4-one

The piperidin-4-one ring is a versatile scaffold in organic synthesis. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon and the acidity of the α-hydrogens, enabling a variety of functional group transformations.

Transformations Involving the Ketone Functionality (C=O)

The ketone group is a primary site for chemical reactions, including reductions, nucleophilic additions, and condensations.

The ketone functionality of piperidin-4-one derivatives can be reduced to the corresponding piperidin-4-ol. This transformation is commonly achieved using hydride-based reducing agents.

| Reducing Agent | Product |

| Sodium borohydride (NaBH₄) | Secondary Alcohol |

| Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |

Data sourced from general knowledge of ketone reduction.

The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles.

Grignard Additions: Organomagnesium halides (Grignard reagents) add to the ketone to form tertiary alcohols. organic-chemistry.orgadichemistry.comleah4sci.comyoutube.com This reaction is a fundamental method for creating new carbon-carbon bonds. masterorganicchemistry.com The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide. adichemistry.comyoutube.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to the ketone yields a cyanohydrin. youtube.comyoutube.comchemistrysteps.compressbooks.pub This reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile. pressbooks.publibretexts.org The resulting cyanohydrin is a versatile intermediate that can be further transformed into other functional groups, such as α-hydroxy acids or β-amino alcohols. chemistrysteps.compressbooks.pub

| Nucleophile | Reagent(s) | Product |

| Grignard Reagent | R-MgX, followed by H₃O⁺ | Tertiary Alcohol |

| Cyanide | NaCN/HCN or KCN/HCN | Cyanohydrin |

Data compiled from multiple sources. organic-chemistry.orgadichemistry.comleah4sci.comyoutube.comyoutube.comyoutube.comchemistrysteps.compressbooks.publibretexts.org

Condensation reactions at the carbonyl group provide pathways to various derivatives.

Imine and Enamine Formation: Primary amines react with the ketone to form imines (Schiff bases), while secondary amines yield enamines. These reactions are often reversible and catalyzed by acid.

Wittig Reaction: The Wittig reaction converts the ketone into an alkene by reacting it with a phosphorus ylide. This method is highly versatile for the synthesis of specifically substituted alkenes.

Aldol Condensation: Under basic or acidic conditions, the ketone can undergo self-condensation or react with another carbonyl compound in an aldol reaction. This reaction proceeds through an enolate or enol intermediate and forms a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone. pitt.edu

Reactions at the Alpha-Positions to the Ketone and Nitrogen (e.g., enolate chemistry)

The protons on the carbons alpha to the carbonyl group are acidic and can be removed by a strong base to form an enolate. byjus.commasterorganicchemistry.comlibretexts.org Enolates are potent nucleophiles and can participate in a variety of synthetic transformations. byjus.commasterorganicchemistry.com The choice of base and reaction conditions can influence the formation of either the kinetic or thermodynamic enolate in unsymmetrical ketones. pitt.edu Strong, sterically hindered bases like lithium diisopropylamide (LDA) favor the formation of the kinetic enolate. pitt.eduyoutube.com

Common Reactions Involving Enolates:

Alkylation: Reaction with alkyl halides to form α-alkylated ketones.

Halogenation: Reaction with halogens to introduce a halogen atom at the α-position. pitt.edu

Aldol Reactions: As mentioned previously, the enolate can act as a nucleophile in aldol condensations. pitt.edu

Ring Transformations of the Piperidin-4-one Ring

While less common for the parent this compound itself, the piperidin-4-one ring system can be involved in various ring transformation reactions. These can include ring expansions, contractions, or fragmentations, often driven by the strategic placement of functional groups and the use of specific reagents. For example, α-imino carbene-initiated cascade reactions have been used to synthesize valuable piperidin-4-one derivatives. nih.gov

Reactivity of the 1-Ethenyl Group in this compound

The chemical behavior of this compound is significantly influenced by the presence of two key functional groups: the ketone within the piperidine (B6355638) ring and the 1-ethenyl (or N-vinyl) group. The ethenyl group, a carbon-carbon double bond attached directly to the nitrogen atom, is particularly reactive. It serves as a site of high electron density, making it susceptible to attack by electrophiles.

The reactivity of this alkene is modulated by the adjacent nitrogen atom. The nitrogen's lone pair of electrons can be delocalized into the π-system of the double bond, a phenomenon characteristic of enamides. This resonance effect increases the electron density of the terminal carbon atom of the ethenyl group, making it highly nucleophilic and directing the regioselectivity of addition reactions.

Electrophilic Addition Reactions to the Alkene

Electrophilic addition is a fundamental reaction class for alkenes. In this process, the π-bond of the ethenyl group is broken, and two new sigma bonds are formed by the addition of an electrophilic reagent. chemguide.co.uk The general mechanism involves an initial attack by the electron-rich double bond on an electrophile, often forming a carbocation intermediate, which is then attacked by a nucleophile. For this compound, these reactions provide a pathway to a variety of saturated and functionalized 1-ethylpiperidine derivatives.

Hydrogenation of the ethenyl group in this compound involves the addition of a molecule of hydrogen (H₂) across the double bond, resulting in its saturation. This reaction converts the ethenyl substituent into an ethyl group. The process typically requires the use of a metal catalyst.

Reaction and Products: The reaction transforms this compound into 1-Ethylpiperidin-4-one. This reduction is specific to the alkene and generally does not affect the ketone group under standard catalytic hydrogenation conditions.

Reagents and Conditions: Commonly employed catalysts include palladium, platinum, and nickel. The reaction is typically carried out by bubbling hydrogen gas through a solution of the compound in a suitable solvent in the presence of the catalyst.

| Catalyst | Solvent | Typical Temperature | Typical Pressure | Product |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate | Room Temperature | 1-4 atm H₂ | 1-Ethylpiperidin-4-one |

| Platinum(IV) Oxide (PtO₂) | Acetic Acid, Ethanol | Room Temperature | 1-4 atm H₂ | 1-Ethylpiperidin-4-one |

| Raney Nickel (Raney Ni) | Ethanol | Room Temperature to 100°C | 1-100 atm H₂ | 1-Ethylpiperidin-4-one |

The ethenyl group readily undergoes addition reactions with both halogens (halogenation) and hydrogen halides (hydrohalogenation).

Halogenation: This reaction involves the addition of a halogen molecule, such as bromine (Br₂) or chlorine (Cl₂), across the double bond. chemguide.co.uk The reaction with bromine in an inert solvent like dichloromethane results in the formation of a vicinal dihalide, specifically 1-(1,2-dibromoethyl)piperidin-4-one. The mechanism proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion. masterorganicchemistry.com This mechanism dictates that the two halogen atoms add to opposite faces of the double bond, a process known as anti-addition. masterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides (HX, such as HBr or HCl) also proceeds via an electrophilic addition mechanism. pressbooks.pub The reaction follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. pressbooks.pub In the case of this compound, the initial electrophilic attack by H⁺ occurs at the terminal CH₂ carbon. This leads to the formation of a more stable carbocation on the carbon atom adjacent to the nitrogen, which is stabilized by the nitrogen's lone pair. Subsequent attack by the halide ion (X⁻) on this carbocation yields the 1-(1-haloethyl)piperidin-4-one product. pressbooks.pub

| Reaction Type | Reagent | Solvent | Major Product | Regiochemistry/Stereochemistry |

|---|---|---|---|---|

| Halogenation | Br₂ | CH₂Cl₂ or CCl₄ | 1-(1,2-Dibromoethyl)piperidin-4-one | Anti-addition |

| Hydrohalogenation | HBr | Acetic Acid or neat | 1-(1-Bromoethyl)piperidin-4-one | Markovnikov addition |

| Hydrohalogenation | HCl | Ether or neat | 1-(1-Chloroethyl)piperidin-4-one | Markovnikov addition |

Hydration involves the addition of a water molecule across the double bond, yielding an alcohol. The most common method for the hydration of alkenes is the acid-catalyzed addition of water.

Reaction and Products: In the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), water adds across the ethenyl group according to Markovnikov's rule. The proton adds to the terminal carbon, and the hydroxyl group (–OH) adds to the carbon adjacent to the nitrogen. The initial product is 1-(1-hydroxyethyl)piperidin-4-one. This type of product, a hemiaminal ether, can be unstable and may be susceptible to hydrolysis under acidic conditions.

Mechanism: The mechanism is analogous to hydrohalogenation, involving the protonation of the alkene to form the most stable carbocation, followed by the nucleophilic attack of a water molecule. A final deprotonation step yields the alcohol product.

| Reagents | Conditions | Product | Regiochemistry |

|---|---|---|---|

| H₂O, H₂SO₄ (catalytic) | Aqueous solution, mild heat | 1-(1-Hydroxyethyl)piperidin-4-one | Markovnikov addition |

Hydroboration-oxidation is a two-step reaction sequence that also achieves the hydration of an alkene but with the opposite regioselectivity to acid-catalyzed hydration. wikipedia.org

Reaction and Products: This process results in anti-Markovnikov addition, where the hydroxyl group is placed on the less substituted carbon atom of the original double bond. wikipedia.orgchemistrysteps.com For this compound, this means the hydroxyl group adds to the terminal carbon, yielding 1-(2-hydroxyethyl)piperidin-4-one.

Mechanism and Reagents: The first step, hydroboration, involves the addition of borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), across the alkene. chemistrysteps.com This is a concerted syn-addition, where the boron and hydrogen add to the same face of the double bond. wikipedia.org The boron atom attaches to the less sterically hindered terminal carbon. In the second step, the resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (like NaOH), which replaces the carbon-boron bond with a carbon-hydroxyl bond. chemistrysteps.com

| Step | Reagents | Intermediate/Product | Regiochemistry |

|---|---|---|---|

| 1. Hydroboration | BH₃·THF | Trialkylborane intermediate | Anti-Markovnikov addition |

| 2. Oxidation | H₂O₂, NaOH, H₂O | 1-(2-Hydroxyethyl)piperidin-4-one |

The ethenyl group can be converted into an epoxide or a vicinal diol (a glycol).

Epoxidation: This reaction creates an epoxide, a three-membered ring containing an oxygen atom. It is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org The reaction is a concerted process where an oxygen atom is delivered to the double bond, forming 1-(oxiran-2-yl)piperidin-4-one. youtube.com

Dihydroxylation: This reaction adds two hydroxyl groups across the double bond. The stereochemical outcome depends on the reagents used. libretexts.org

Syn-dihydroxylation: This can be accomplished using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, alkaline potassium permanganate (KMnO₄). wikipedia.orglibretexts.org These methods produce a vicinal diol where both hydroxyl groups are added to the same face of the double bond.

Anti-dihydroxylation: This is achieved via a two-step process: epoxidation followed by acid-catalyzed ring-opening with water. libretexts.org The nucleophilic attack of water on the protonated epoxide occurs from the side opposite the epoxide oxygen, resulting in a diol with the two hydroxyl groups on opposite faces.

| Reaction Type | Reagents | Stereochemistry | Product |

|---|---|---|---|

| Epoxidation | mCPBA | N/A | 1-(Oxiran-2-yl)piperidin-4-one |

| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | Syn-addition | 1-(1,2-Dihydroxyethyl)piperidin-4-one |

| Anti-dihydroxylation | 1. mCPBA 2. H₃O⁺ | Anti-addition | 1-(1,2-Dihydroxyethyl)piperidin-4-one |

Radical Reactions Involving the Ethenyl Moiety

The ethenyl group of this compound is susceptible to radical reactions, a characteristic feature of vinyl compounds. These reactions are typically initiated by the formation of a free radical, which can then add across the double bond of the ethenyl moiety. The stability of the resulting radical intermediate plays a crucial role in determining the course of the reaction.

Common radical reactions involving the ethenyl group include:

Radical Addition: In the presence of a radical initiator, various radical species can add to the double bond. For instance, the addition of a thiyl radical (RS•) from a thiol (RSH) can lead to the formation of a β-thioethylpiperidine derivative. The regioselectivity of this addition is governed by the stability of the resulting carbon-centered radical.

Radical Halogenation: The reaction with halogens (e.g., Br₂) under UV light or with a radical initiator can proceed via a radical mechanism to yield dihalogenated products. Allylic halogenation is also a possibility if a suitable allylic proton is available and the reaction conditions are controlled accordingly.

Atom Transfer Radical Addition (ATRA): This method allows for the formation of carbon-carbon and carbon-heteroatom bonds. A transition metal catalyst facilitates the transfer of an atom (often a halogen) from a dormant species to the vinyl group, generating a radical intermediate that can then react further.

The reactivity of the ethenyl group in radical reactions can be influenced by the electronic nature of the adjacent nitrogen atom and the piperidin-4-one ring. The nitrogen lone pair can potentially interact with the double bond, affecting its electron density and thus its susceptibility to radical attack.

Polymerization Characteristics and Potential of the Ethenyl Group

The ethenyl group imparts the ability for this compound to act as a monomer in polymerization reactions. Specifically, it can undergo radical polymerization to form poly(this compound). The polymerization of N-vinyl monomers, particularly N-vinyl lactams like N-vinylpyrrolidone (NVP) which is structurally similar, has been extensively studied. mdpi.comnih.govresearchgate.net

Radical Polymerization:

The radical polymerization of this compound would likely proceed through the conventional steps of initiation, propagation, and termination.

Initiation: The process can be initiated by thermal or photochemical decomposition of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Propagation: The growing polymer chain adds to the ethenyl group of a monomer molecule, regenerating the radical at the chain end.

Termination: The polymerization is terminated by the combination or disproportionation of two growing polymer chains.

Controlled Radical Polymerization:

To achieve better control over the polymer's molecular weight, architecture, and dispersity, controlled radical polymerization (CRP) techniques could be employed. For N-vinyl monomers, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be a particularly effective method. mdpi.comrsc.org The choice of the RAFT agent is crucial for the successful polymerization of less activated monomers (LAMs) like N-vinyl compounds. mdpi.com Xanthates and dithiocarbamates are often suitable chain transfer agents for these systems. mdpi.com

The properties of the resulting polymer, such as its solubility, thermal stability, and mechanical properties, would be determined by the piperidin-4-one functionality in the repeating units. The presence of the ketone group offers potential for post-polymerization modification.

Interplay and Synergistic Reactivity between the Piperidin-4-one and Ethenyl Moieties

The coexistence of the piperidin-4-one ring and the ethenyl group within the same molecule gives rise to the possibility of unique reactivity profiles that are not simply the sum of the individual functional group chemistries.

Intramolecular Cyclization Reactions and Rearrangements

The proximity of the ethenyl group to the piperidin-4-one ring can facilitate intramolecular reactions.

Intramolecular Radical Cyclization: A radical generated on the ethenyl moiety or elsewhere in the molecule could potentially attack the carbonyl group or another position on the piperidinone ring, leading to the formation of bicyclic structures. The regioselectivity of such cyclizations would depend on the stability of the resulting cyclic radical and the transition state energies for the different possible ring closures.

Intramolecular Aldol-type Reactions: Under appropriate basic or acidic conditions, the enolate of the piperidin-4-one could potentially add to the ethenyl group in an intramolecular Michael-type addition, although this is generally less favored for unactivated alkenes.

Photochemical Cyclizations: The carbonyl group of the piperidin-4-one could undergo photochemical excitation, leading to intramolecular reactions with the ethenyl group, such as [2+2] cycloadditions, although this is often more efficient with α,β-unsaturated ketones.

Conformational Influence of the Ethenyl Group on Ring Reactivity

The piperidine ring typically adopts a chair conformation to minimize steric strain. The N-ethenyl group, being relatively small, is likely to have a modest impact on the gross conformational preference of the ring compared to bulkier substituents. However, the orientation of the ethenyl group (axial vs. equatorial) and its rotational conformation around the N-C bond can influence the accessibility of the lone pair on the nitrogen and the reactivity of the adjacent ring atoms.

Computational studies on N-substituted piperidines have shown that the conformational preferences can be influenced by a variety of factors, including steric and electronic effects. researchgate.netacs.orgd-nb.infonih.gov The planarity of the N-vinyl group due to sp² hybridization of the nitrogen might lead to a slight flattening of the ring at the nitrogen atom. This conformational bias could, in turn, affect the stereochemical outcome of reactions at the C2, C6, and C4 positions of the piperidine ring. For instance, the approach of a reagent to the carbonyl group at C4 could be sterically hindered or directed by the orientation of the ethenyl substituent.

Chemoselectivity in Multi-Functional Group Transformations

The presence of multiple reactive sites—the nitrogen atom, the carbonyl group, the α-protons to the carbonyl, and the ethenyl double bond—makes chemoselectivity a key consideration in the reactions of this compound. The outcome of a reaction will depend on the nature of the reagents and the reaction conditions.

Reduction: The carbonyl group can be selectively reduced to a hydroxyl group using hydride reagents like sodium borohydride, likely leaving the ethenyl group intact. Catalytic hydrogenation, on the other hand, would likely reduce both the double bond and the carbonyl group, depending on the catalyst and conditions.

Nucleophilic Addition to the Carbonyl: Organometallic reagents like Grignard reagents or organolithium compounds would be expected to add preferentially to the electrophilic carbonyl carbon.

Reactions at the Nitrogen: The nitrogen atom, being part of an enamine-like system, is less nucleophilic than a typical secondary amine. However, it can still undergo reactions such as quaternization with alkyl halides.

Conjugate Addition: While the ethenyl group is not part of a conjugated system with an electron-withdrawing group in the traditional sense, the nitrogen atom's influence could make it susceptible to certain types of conjugate addition reactions under specific catalytic conditions.

The ability to selectively target one functional group in the presence of others is a significant challenge and a powerful tool in the synthesis of complex molecules derived from this compound. nih.govd-nb.infonih.gov

Data Tables

Table 1: Potential Radical Reactions of the Ethenyl Moiety

| Reaction Type | Reagents | Potential Product |

| Radical Addition | RSH, Initiator | 1-(2-Thioethyl)piperidin-4-one |

| Radical Halogenation | Br₂, hv | 1-(1,2-Dibromoethyl)piperidin-4-one |

| ATRA | R-X, Metal Catalyst | 1-(2-Halo-2-substituted-ethyl)piperidin-4-one |

Table 2: Predicted Polymerization Characteristics

| Polymerization Method | Key Features | Potential Outcome |

| Free Radical | Simple initiation (e.g., AIBN) | Poly(this compound) with broad molecular weight distribution |

| RAFT Polymerization | Use of a suitable CTA (e.g., xanthate) | Well-defined polymer with controlled molecular weight and low dispersity |

Spectroscopic Characterization and Structure Elucidation of 1 Ethenylpiperidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Ethenylpiperidin-4-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure, including proton and carbon environments, their connectivity, and spatial relationships.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethenyl (vinyl) group protons and the protons of the piperidin-4-one ring.

Ethenyl Group Protons: The three protons of the N-vinyl group constitute an AMX spin system. The proton on the carbon adjacent to the nitrogen (H-1') is expected to resonate as a doublet of doublets, influenced by cis and trans coupling to the terminal vinyl protons (H-2'cis and H-2'trans). These terminal protons will also appear as doublets of doublets, featuring geminal coupling to each other, as well as cis or trans coupling to H-1'.

Piperidin-4-one Ring Protons: The symmetry of the molecule results in two distinct chemical environments for the ring protons. The four protons on the carbons adjacent to the nitrogen (C-2 and C-6) are chemically equivalent, as are the four protons on the carbons adjacent to the carbonyl group (C-3 and C-5). Due to the rigid chair conformation of the piperidine (B6355638) ring, these protons are diastereotopic, though they may appear as simple triplets if the coupling constants are similar. Typically, they present as complex multiplets. The protons at C-2/C-6 are deshielded by the adjacent nitrogen atom, while the protons at C-3/C-5 are deshielded by the ketone functionality.

The integration of the signals would confirm the proton count in each environment: 1H for H-1', 1H for H-2'cis, 1H for H-2'trans, 4H for the H-2/H-6 protons, and 4H for the H-3/H-5 protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1' | 6.5 - 6.7 | dd | J_trans ≈ 15.0, J_cis ≈ 9.0 |

| H-2' (trans) | 4.6 - 4.8 | dd | J_trans ≈ 15.0, J_gem ≈ 2.0 |

| H-2' (cis) | 4.2 - 4.4 | dd | J_cis ≈ 9.0, J_gem ≈ 2.0 |

| H-2, H-6 | 3.4 - 3.6 | t (or m) | J ≈ 6.0 |

| H-3, H-5 | 2.5 - 2.7 | t (or m) | J ≈ 6.0 |

The proton-decoupled ¹³C NMR spectrum of this compound would display five distinct signals, corresponding to the five unique carbon environments in the molecule.

Carbonyl Carbon (C-4): The ketone carbonyl carbon is the most deshielded, appearing at the lowest field (>200 ppm).

Ethenyl Carbons (C-1' and C-2'): The sp²-hybridized carbons of the vinyl group appear in the typical alkene region of the spectrum. C-1', being directly attached to nitrogen, is expected to be further downfield than the terminal C-2'.

Piperidin-4-one Ring Carbons (C-2/C-6 and C-3/C-5): The sp³-hybridized ring carbons resonate at a higher field. The carbons adjacent to the nitrogen (C-2/C-6) are more deshielded than those adjacent to the carbonyl group (C-3/C-5).

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

DEPT-135: Would show the C-1' (CH) as a positive signal, while the C-2' (CH₂) and the ring carbons C-2/C-6 and C-3/C-5 (all CH₂) would appear as negative signals.

DEPT-90: Would only show signals for CH carbons, meaning only the C-1' signal would be visible.

The carbonyl carbon (C-4), being a quaternary carbon, would be absent from all DEPT spectra.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

| C-4 (C=O) | 205 - 210 | No Signal | No Signal |

| C-1' (=CH) | 130 - 135 | Positive | Positive |

| C-2' (=CH₂) | 95 - 100 | No Signal | Negative |

| C-2, C-6 (-CH₂-) | 45 - 50 | No Signal | Negative |

| C-3, C-5 (-CH₂-) | 40 - 45 | No Signal | Negative |

2D NMR experiments are essential for the definitive assignment of the ¹H and ¹³C NMR spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show strong cross-peaks between H-1' and both H-2' protons, confirming the vinyl system. It would also show a correlation between the protons on C-2/C-6 and those on C-3/C-5, establishing the connectivity within the piperidone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon signal based on the already-assigned proton signals. For instance, the proton signal at ~6.6 ppm would show a cross-peak to the carbon signal at ~132 ppm, assigning them as H-1' and C-1', respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting different fragments of the molecule. Key correlations would include those from the H-1' and H-2' protons to the C-2/C-6 carbons, confirming the attachment of the vinyl group to the ring nitrogen. Additionally, correlations from the H-2/H-6 protons to the C-4 carbonyl carbon would further solidify the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal correlations between axial and equatorial protons on the same and adjacent carbons, helping to confirm the chair conformation of the ring.

The piperidin-4-one ring typically adopts a stable chair conformation to minimize steric strain. NMR parameters, specifically the vicinal proton-proton coupling constants (³J_HH), can be used to confirm this conformation. In a rigid chair form, the coupling constant between two adjacent axial protons (³J_ax,ax) is typically large (10–13 Hz), whereas axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (2–5 Hz). Analysis of the complex multiplets of the ring protons can therefore provide evidence for the dominant chair conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The most prominent and diagnostic peak in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. For a saturated, six-membered ring ketone, this absorption is typically strong and sharp, appearing in the region of 1715-1725 cm⁻¹. The exact position can be influenced by the ring strain and electronic environment. The presence of a strong band in this region is a clear indicator of the ketone functionality. vscht.czchemguide.co.ukpg.edu.pl

Other notable absorptions would include:

C=C Stretch: A medium intensity peak around 1640 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond in the ethenyl group. udel.edu

=C-H Stretch: A peak slightly above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹) due to the C-H stretching of the vinyl group. vscht.cz

C-H Stretch: Stronger absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) from the C-H bonds of the saturated piperidone ring. udel.edu

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch | Ketone | 1715 - 1725 | Strong, Sharp |

| C=C Stretch | Alkene | 1635 - 1645 | Medium |

| =C-H Stretch | Alkene | 3020 - 3080 | Medium |

| C-H Stretch | Alkane | 2850 - 2960 | Strong |

Analysis of Ethenyl (C=C and C-H) Stretching and Bending Frequencies

The infrared (IR) spectrum of this compound provides critical information about its functional groups, particularly the ethenyl (vinyl) moiety attached to the nitrogen atom. The analysis focuses on specific regions of the spectrum where the characteristic vibrations of the C=C double bond and the associated vinylic C-H bonds occur.

The stretching vibration of the carbon-carbon double bond (C=C) in the ethenyl group typically appears in the region of 1680-1620 cm⁻¹. ucla.edu For alkenes, this absorption is of variable intensity. ucla.edu The precise position of this band can be influenced by conjugation and the electronic environment.

The stretching vibrations of the vinylic carbon-hydrogen (=C-H) bonds are characteristically found at frequencies above 3000 cm⁻¹. libretexts.org Specifically, these absorptions are expected in the 3100-3010 cm⁻¹ range and are generally of medium intensity. ucla.edu The presence of peaks in this region is a strong indicator of unsaturation within a molecule. ucla.edu

In addition to stretching vibrations, the out-of-plane bending (wagging) vibrations of the vinylic C-H bonds provide valuable structural information. These deformations occur at lower frequencies, typically in the 1000-650 cm⁻¹ region of the spectrum. libretexts.org The exact wavenumber can help distinguish between mono-, di-, tri-, and tetra-substituted alkenes. For a monosubstituted alkene like the ethenyl group in this compound, two strong bands are expected around 990 cm⁻¹ and 910 cm⁻¹.

| Vibration Type | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=C Stretch | Alkenyl | 1680 - 1620 | Variable |

| C-H Stretch | Alkenyl | 3100 - 3010 | Medium |

| C-H Bend (out-of-plane) | Monosubstituted Alkenyl | ~990 and ~910 | Strong |

This table presents typical infrared absorption frequencies for the ethenyl group.

Fingerprint Region Analysis for Unique Structural Signatures

For this compound, this region would contain characteristic absorptions for the piperidinone ring structure. Key vibrations would include the complex deformations of the cyclic amine framework and C-H bending vibrations of the methylene (B1212753) (-CH₂-) groups in the ring. uomustansiriyah.edu.iq The C-N single bond stretching vibration, expected within this region, further contributes to the unique spectral signature. The complexity of these overlapping signals makes the fingerprint region a powerful tool for confirming the molecule's identity when compared against a reference spectrum. wikieducator.orgyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, MS is instrumental in determining the molecular weight and revealing structural details through the analysis of fragmentation patterns. nih.gov When a molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), whose m/z value corresponds to the molecular weight of the compound. nih.gov

Precise Molecular Ion Determination (e.g., using HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the m/z ratio to several decimal places. mdpi.com This high level of precision allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₇H₁₁NO. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass of the neutral molecule can be calculated. The protonated molecule, [C₇H₁₁NO + H]⁺, would be observed in techniques like electrospray ionization (ESI), and its precise mass would be measured. This high-accuracy measurement allows for confident confirmation of the elemental formula, distinguishing it from other potential isobaric compounds. mdpi.com

Elucidation of Fragmentation Pathways and Characteristic Ions

In mass spectrometry, particularly under electron ionization (EI), the high-energy molecular ion often undergoes fragmentation, breaking apart in predictable ways to form smaller, more stable ions. arkat-usa.org The analysis of these fragment ions provides a roadmap of the molecule's structure. The fragmentation pathways for this compound are dictated by the presence of the carbonyl group, the tertiary amine, and the ethenyl substituent.

Key fragmentation pathways for fentanyl analogues, which also contain a piperidine ring, include piperidine ring degradation and cleavage of bonds adjacent to the nitrogen atom. nih.govwvu.edu For this compound, likely fragmentation pathways include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the carbonyl group is a common pathway for ketones. This would result in the loss of CO or C₂H₄, leading to characteristic fragment ions.

Cleavage adjacent to Nitrogen: The bonds alpha to the nitrogen atom are susceptible to cleavage. This could lead to the loss of the ethenyl group (•CH=CH₂) or cleavage within the piperidine ring.

McLafferty Rearrangement: While less direct, a rearrangement involving the carbonyl group could occur if a gamma-hydrogen is available.

The resulting mass spectrum would display a series of peaks corresponding to these fragment ions. By analyzing the mass differences between the molecular ion and the major fragment ions, the structure of this compound can be systematically pieced together and confirmed. wvu.edu

| Proposed Ion | Structure/Origin | Theoretical m/z |

| [C₇H₁₁NO]⁺• | Molecular Ion | 125.08 |

| [C₆H₈NO]⁺ | Loss of •CH₃ (from ring) | 110.06 |

| [C₅H₈N]⁺ | Alpha-cleavage (loss of CO and C₂H₃) | 82.07 |

| [C₅H₉NO]⁺• | Loss of C₂H₂ (ethenyl group) | 99.07 |

| [C₄H₈N]⁺ | Ring cleavage | 70.07 |

This table presents plausible fragment ions and their theoretical mass-to-charge ratios (m/z) for this compound.

X-ray Crystallography for Absolute Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. mdpi.com This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom in the crystal lattice. mdpi.com

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous data on:

Molecular Conformation: The precise chair, boat, or twist-boat conformation of the piperidinone ring in the solid state.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths (e.g., C=O, C=C, C-N, C-C, C-H) and bond angles within the molecule. mdpi.com

Intermolecular Interactions: Information on how the molecules pack together in the crystal, including any potential hydrogen bonds or other non-covalent interactions. mdpi.com

This technique yields the absolute configuration and conformation, providing a complete and accurate structural model that can be used to calibrate and validate data obtained from other spectroscopic methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. mu-varna.bgnih.gov The chromophores present in this compound—the carbonyl group (C=O) and the ethenyl group (C=C)—are responsible for its UV absorption profile.

The carbonyl group typically exhibits two characteristic electronic transitions:

A weak absorption resulting from an n→π* transition, where a non-bonding electron from the oxygen atom is excited to the antibonding π* orbital. This transition for saturated ketones usually occurs around 270-300 nm.

A strong absorption from a π→π* transition, which occurs at a shorter wavelength, often below 200 nm.

The isolated ethenyl group also undergoes a π→π* transition, which is typically observed around 170-190 nm. The presence of the nitrogen atom adjacent to the ethenyl group may influence the position and intensity of this absorption band. The resulting UV-Vis spectrum for this compound would be a composite of these transitions, with the wavelength of maximum absorption (λmax) and molar absorptivity (ε) being key characteristics for its identification and quantification. rug.nl

| Chromophore | Transition | Expected λmax Range (nm) | Intensity |

| Carbonyl (C=O) | n→π | 270 - 300 | Weak |

| Carbonyl (C=O) | π→π | < 200 | Strong |

| Ethenyl (C=C) | π→π* | 170 - 190 | Strong |

This table summarizes the expected electronic transitions and absorption ranges for the chromophores in this compound.

Computational and Theoretical Investigations of 1 Ethenylpiperidin 4 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are central to the theoretical study of 1-Ethenylpiperidin-4-one, offering a detailed picture of its electronic structure and energetics. These methods, grounded in the principles of quantum mechanics, allow for the precise modeling of molecular properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for the computational investigation of piperidin-4-one derivatives due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, providing a comprehensive understanding of its properties. For molecules like this compound, DFT is instrumental in predicting its geometry, electronic orbitals, and vibrational modes.

A fundamental step in computational analysis is the geometry optimization of the molecule. This process seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the minimum energy conformer. For this compound, the piperidinone ring can adopt several conformations, such as chair, boat, or twist-boat forms.

Computational studies on related piperidin-4-one structures often employ the B3LYP functional with basis sets like 6-311++G(d,p) to perform geometry optimization. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached, where the net forces are zero. The identification of the global minimum energy conformer is critical, as it represents the most stable and populated structure of the molecule under normal conditions. The presence of the ethenyl group at the nitrogen atom introduces additional conformational possibilities that must be systematically explored.

Illustrative Table of Optimized Geometric Parameters This table illustrates the type of data obtained from geometry optimization studies. The values presented are hypothetical for this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-N | 1.46 Å |

| Bond Length | C=C (ethenyl) | 1.34 Å |

| Bond Angle | C-N-C (ring) | 118.5° |

| Dihedral Angle | C-C-N-C | 55.2° |

Understanding the electronic structure of this compound is key to predicting its reactivity and intermolecular interactions. DFT calculations provide valuable information about the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and likely to be more reactive. Analysis of the spatial distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. Furthermore, calculations of the molecular electrostatic potential (MEP) can map the charge distribution, identifying electron-rich and electron-poor regions of the molecule.

Illustrative Table of Electronic Properties This table demonstrates the kind of electronic structure data generated from DFT calculations. The values are hypothetical.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be determined. These calculations are typically performed at the same level of theory as the geometry optimization.

The calculated vibrational frequencies allow for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the atoms in this compound. This detailed assignment provides a deeper understanding of the molecule's dynamics and can help to confirm its structure. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.

Illustrative Table of Calculated Vibrational Frequencies This table shows a sample of how theoretical vibrational data would be presented. The values are hypothetical.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1750 | 1715 | Carbonyl stretch |

| ν(C=C) | 1660 | 1625 | Ethenyl C=C stretch |

| δ(CH₂) | 1450 | 1420 | Methylene (B1212753) scissoring |

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Comparative Analysis

While DFT is widely used, ab initio methods provide an alternative and often complementary approach. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are based on first principles without empirical parameterization.

Hartree-Fock theory provides a foundational approximation but neglects electron correlation, which can be important for accurate energy predictions. MP2, a post-Hartree-Fock method, includes electron correlation effects, generally leading to more accurate results, albeit at a higher computational cost. Comparing the results from DFT, HF, and MP2 calculations for this compound can provide a more robust understanding of its properties and validate the chosen computational methodology.

Basis Set Selection and Level of Theory Considerations for Accuracy

The accuracy of any quantum chemical calculation is highly dependent on the chosen level of theory and basis set. The level of theory refers to the method used (e.g., B3LYP, MP2), while the basis set is the set of mathematical functions used to describe the atomic orbitals.

For molecules containing elements like carbon, nitrogen, and oxygen, Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p) are commonly employed. The inclusion of polarization functions (d,p) and diffuse functions (+) allows for a more flexible and accurate description of the electron distribution, particularly for systems with lone pairs and pi-bonds, which are present in this compound. The choice of basis set and level of theory represents a trade-off between accuracy and computational resources, and careful consideration is necessary to obtain reliable results. For instance, studies on similar piperidin-4-one derivatives have successfully utilized the B3LYP functional with the 6-31G(d,p) or 6-311++G(d,p) basis sets.

Conformational Analysis of this compound

The six-membered piperidine (B6355638) ring, much like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. This chair form is the most stable arrangement, but it is not static. The ring can undergo a conformational change known as ring inversion or a "ring flip," which interconverts the two non-identical chair conformations.

This inversion process proceeds through several higher-energy intermediate conformations. The pathway from one chair to another involves passing through a half-chair, a twist-boat, and a boat conformation. The twist-boat is an energy minimum between the two chair forms, while the boat and half-chair are transition states. The energy barrier for this inversion is a critical parameter that determines the rate of interconversion at a given temperature. For piperidine-based systems, this barrier is typically in the range of 10-12 kcal/mol. The presence of the carbonyl group at the 4-position and the ethenyl group at the 1-position influences this barrier compared to unsubstituted piperidine.

Table 1: Illustrative Relative Energies of Piperidin-4-one Ring Conformations

| Conformation | Relative Energy (kcal/mol) | Characteristics |

| Chair | 0 | Most stable, staggered C-C bonds, minimal strain. |

| Twist-Boat | ~5-6 | Intermediate, alleviates some flagpole interactions of the boat. |

| Boat | ~6-7 | High energy, eclipsing interactions and flagpole steric strain. |

| Half-Chair | ~10-12 | Highest energy transition state for ring inversion. |

Note: The values are approximate and based on general data for substituted six-membered rings. Specific computational studies on this compound would be required for precise energies.

In a chair conformation, substituents on the ring can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the "equator" of the ring). Due to the ring inversion process, the 1-ethenyl group can interchange between axial and equatorial orientations.

Generally, the equatorial position is energetically favored for most substituents to avoid steric clashes with the other two axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). When the ethenyl group is in the axial position, it experiences steric repulsion from the axial hydrogens at the C3 and C5 positions. This steric strain raises the energy of the axial conformer relative to the equatorial conformer, where such interactions are absent.

Table 2: Predicted Energetic Preference for Substituent Positions

| Substituent Position | Relative Stability | Primary Reason |

| Ethenyl group: Equatorial | More Stable (Lower Energy) | Avoidance of 1,3-diaxial steric interactions. |

| Ethenyl group: Axial | Less Stable (Higher Energy) | Presence of steric strain with axial hydrogens at C3/C5. |

The substituent at the nitrogen atom significantly impacts the piperidin-4-one ring's geometry. The nitrogen atom in this compound is bonded to an sp²-hybridized carbon of the ethenyl group. This can lead to a more trigonal planar geometry around the nitrogen compared to an N-alkyl substituted piperidine, where the nitrogen is more pyramidal.

This change in nitrogen geometry can slightly flatten the ring in the vicinity of the nitrogen atom, subtly altering the ideal chair conformation. This can, in turn, affect the bond angles and dihedral angles throughout the ring. Furthermore, electronic effects, such as conjugation between the nitrogen lone pair and the ethenyl group's pi-system, can influence the rotational barrier around the N-C(ethenyl) bond and the barrier to ring inversion. The flexibility of the ring is thus a balance between the inherent strain of the cyclic system and the steric and electronic demands of the N-substituent.

Rotation around the single bond connecting the nitrogen (N1) and the ethenyl carbon (Cα) is not entirely free. A rotational energy barrier exists due to the need to overcome electronic effects, such as the disruption of conjugation between the nitrogen's lone pair of electrons and the vinyl group's π-system.

This restricted rotation can give rise to different rotational isomers (rotamers). Computational methods, such as relaxed potential energy surface scans, can be employed to determine the energy profile for this rotation. Such scans typically reveal the low-energy conformations (energy minima) and the transition states (energy maxima) that separate them. The relative energies of these rotamers and the height of the rotational barriers dictate their relative populations and the rate of their interconversion. These calculations are vital for understanding the full conformational space available to the molecule.

To fully characterize the conformational possibilities of this compound, computational chemists perform potential energy surface (PES) scans dergipark.org.trresearchgate.net. A PES is a mathematical map that describes the energy of a molecule as a function of its geometry researchgate.net. By systematically changing key geometric parameters, such as dihedral angles associated with ring inversion and ethenyl group rotation, a landscape of the molecule's possible shapes and their corresponding energies can be generated.

These scans are instrumental in:

Identifying Stable Conformers: Locating all the energy minima on the PES, which correspond to stable or metastable conformations like the equatorial and axial chair forms.

Finding Transition States: Identifying the saddle points on the PES, which represent the highest energy points along the lowest energy path between two conformers (e.g., the half-chair in ring inversion).

Calculating Energy Barriers: Determining the energy difference between a stable conformer and a transition state, which provides the activation energy for a conformational change.

By exploring the PES, a comprehensive picture of the molecule's dynamic behavior and the relative populations of its various conformations can be achieved.

Theoretical Studies of Reaction Mechanisms Involving this compound

This compound possesses multiple reactive sites: the nitrogen atom, the carbon-carbon double bond (ethenyl group), and the carbonyl group. Theoretical studies are invaluable for predicting its reactivity and elucidating the detailed mechanisms of its potential reactions.

Computational methods, particularly Density Functional Theory (DFT), can be used to model chemical reactions. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States (TS): Finding the highest energy structure along the reaction pathway that connects reactants and products. The TS structure provides insight into the geometry of the "activated complex."

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Mapping the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

For this compound, theoretical studies could investigate various reaction types. For instance, the ethenyl group, activated by the nitrogen atom, can act as a dienophile in Diels-Alder (cycloaddition) reactions . The carbonyl group can undergo nucleophilic additions. The enolate, formed by deprotonation alpha to the carbonyl, can participate in various alkylation or condensation reactions. Computational studies can predict the feasibility of these reactions, explore their stereochemical outcomes, and explain why one reaction pathway might be favored over another.

Transition State Characterization and Activation Barriers

No published data is available.

Reaction Pathway Elucidation and Intermediates Identification

No published data is available.

Energetic Profiles of Key Transformations and Selectivity Rationale

No published data is available.

It is important in scientific and technical writing to rely solely on documented and verifiable sources to ensure accuracy and integrity. Without such sources, providing the requested detailed analysis would amount to speculation.

Retrosynthetic Strategies for 1 Ethenylpiperidin 4 One and Its Derivatives

Disconnection Approaches for the Piperidin-4-one Ring System

The core of 1-Ethenylpiperidin-4-one is the piperidin-4-one ring system. A primary disconnection strategy for this heterocyclic core involves breaking the bonds adjacent to the nitrogen atom and the carbonyl group. This approach often leads back to acyclic precursors that can be cyclized in the forward synthesis.

One of the most prominent methods for the synthesis of piperidin-4-ones is the Mannich reaction. nih.govsemanticscholar.org This suggests a retrosynthetic disconnection that breaks the C2-C3 and N1-C6 bonds, as well as the C4-C5 bond. This disconnection reveals three key synthons: an amine, an aldehyde, and a ketone with enolizable protons on both sides of the carbonyl group.

A common retrosynthetic pathway for symmetrically substituted piperidin-4-ones is the double Mannich reaction. This involves the disconnection of the bonds between C2-C3 and C5-C6, leading to a primary amine, formaldehyde, and a dialkyl ketone as the starting materials. For asymmetrically substituted piperidin-4-ones, a stepwise approach is often necessary.

Another disconnection approach involves the cleavage of the C-N bonds, which points to a dihalide or a related dielectrophile and a primary amine as precursors. slideshare.net The forward reaction would then be a dialkylation of the amine.

The Dieckmann condensation offers another retrosynthetic pathway. This involves disconnecting a C-C bond adjacent to the carbonyl group within the ring, leading to a diester precursor. Subsequent cyclization via an intramolecular condensation would then form the β-keto ester, which can be further manipulated to yield the desired piperidin-4-one.

A summary of key disconnection approaches for the piperidin-4-one ring is presented in the table below:

| Disconnection Approach | Key Bonds Broken | Precursors | Corresponding Forward Reaction |

| Double Mannich Reaction | C2-C3, C5-C6 | Primary amine, formaldehyde, dialkyl ketone | Mannich Reaction |

| Stepwise Mannich Reaction | C2-C3, N1-C6 or C4-C5, N1-C6 | Amine, aldehyde, ketone | Stepwise Mannich Reaction |

| Dialkylation | C2-N1, C6-N1 | Primary amine, dihalide/dielectrophile | N-Alkylation |

| Dieckmann Condensation | C3-C4 or C5-C4 | Diester with a nitrogen in the backbone | Dieckmann Condensation |

Strategies for Incorporating the 1-Ethenyl Group at the Nitrogen Atom

The introduction of the 1-ethenyl (vinyl) group at the nitrogen atom of the piperidin-4-one ring is a crucial step in the synthesis of the target molecule. Retrosynthetically, this involves the disconnection of the N-vinyl bond.

A primary strategy for the formation of N-vinyl compounds is the direct vinylation of the corresponding secondary amine. This can be achieved through several methods:

Reaction with Acetylene (B1199291): The reaction of a secondary amine with acetylene under basic conditions is a classical method for N-vinylation. This reaction, however, often requires high temperatures and pressures.

Reaction with Vinyl Halides or Vinyl Triflates: A more common and milder approach involves the N-alkenylation with a vinyl halide (e.g., vinyl bromide) or a vinyl triflate in the presence of a base. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for this transformation.

Elimination Reactions: An alternative strategy involves the introduction of a 2-haloethyl group onto the nitrogen atom, followed by a base-induced elimination to form the vinyl group. For example, the reaction of piperidin-4-one with 1,2-dichloroethane or 1,2-dibromoethane would yield the N-(2-haloethyl) derivative, which upon treatment with a strong base would eliminate HX to form the desired N-ethenyl product.

Ring-Opening of N-Vinyl Aziridines: While less direct for this specific target, the reaction of an amine with an N-vinyl aziridine can also lead to N-vinylated products.

The choice of strategy depends on the stability of the piperidin-4-one core to the reaction conditions and the availability of the starting materials.

Functional Group Interconversions (FGIs) Relevant to this compound Synthesis

Functional group interconversions (FGIs) are essential steps in a retrosynthetic plan, allowing for the conversion of one functional group into another to facilitate a key bond-forming reaction or to introduce the desired functionality at a later stage in the synthesis. ub.eduscribd.comimperial.ac.uk

In the context of this compound synthesis, several FGIs can be envisioned:

Formation of the Ketone: The carbonyl group at the 4-position of the piperidine (B6355638) ring could be introduced through the oxidation of a corresponding secondary alcohol (piperidin-4-ol). This FGI allows for the use of synthetic routes that lead to the alcohol precursor. Common oxidizing agents for this transformation include chromic acid derivatives (e.g., PCC, PDC) and Swern or Dess-Martin oxidations.

Protection/Deprotection of the Ketone: In some synthetic routes, it may be necessary to protect the ketone functionality to prevent unwanted side reactions. Common protecting groups for ketones include acetals and ketals. The deprotection step, typically under acidic conditions, would then regenerate the ketone.

Formation of the Ethenyl Group from Other Functionalities: The N-ethenyl group could potentially be formed through the reduction of an N-ethynyl group or the elimination of a suitable leaving group from an N-(2-substituted ethyl) piperidine. For instance, an N-(2-hydroxyethyl) group could be converted to a mesylate or tosylate, followed by base-induced elimination.

Interconversion of Nitrogen Substituents: It might be strategic to carry out the synthesis with a different N-substituent that can be later converted to the ethenyl group. For example, an N-allyl group could be isomerized to the N-propenyl group and then subjected to ozonolysis or other cleavage methods to yield the N-formyl derivative, which could then be further manipulated. However, a more direct N-vinylation is generally preferred for efficiency.

The following table summarizes some relevant FGIs:

| Initial Functional Group | Target Functional Group | Reagents and Conditions |

| Secondary Alcohol (-CHOH) | Ketone (-C=O) | PCC, PDC, Swern oxidation, Dess-Martin periodinane |

| Ketone (-C=O) | Acetal/Ketal (-C(OR)2-) | Diol, acid catalyst |

| Acetal/Ketal (-C(OR)2-) | Ketone (-C=O) | Aqueous acid |

| N-(2-Hydroxyethyl) | N-Ethenyl | 1. MsCl or TsCl, base; 2. Strong base (e.g., t-BuOK) |

Stereochemical Control in Retrosynthetic Planning for Derivatives of this compound

While this compound itself is achiral, the synthesis of its derivatives with substituents on the piperidine ring necessitates careful consideration of stereochemical control. nih.govrsc.org The introduction of one or more stereocenters on the ring requires the use of stereoselective synthetic methods.

In retrosynthetic planning, the stereochemistry of the target molecule dictates the choice of starting materials and reactions. Key strategies for stereochemical control include:

Use of Chiral Starting Materials: A straightforward approach is to start the synthesis with a chiral precursor that already contains the desired stereochemistry. This is often referred to as a chiral pool synthesis.

Asymmetric Reactions: The use of asymmetric reactions can create new stereocenters with high enantiomeric or diastereomeric excess. Examples include asymmetric Mannich reactions, asymmetric hydrogenations, and asymmetric alkylations.

Diastereoselective Reactions: When a molecule already contains a stereocenter, subsequent reactions can be influenced by this existing center, leading to the preferential formation of one diastereomer over another. This is known as substrate-controlled stereoselection. For substituted piperidin-4-ones, the conformation of the ring (chair or boat) can significantly influence the stereochemical outcome of reactions. nih.gov

Resolution of Racemates: If a racemic mixture is synthesized, it can be separated into its constituent enantiomers through resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.

For example, in the retrosynthesis of a 2-substituted derivative of this compound, an asymmetric Mannich reaction could be employed to set the stereocenter at the C2 position. Alternatively, a chiral amine could be used as a starting material in a cyclization reaction.

The planning of a stereocontrolled synthesis requires a deep understanding of the mechanisms of the reactions involved and the conformational preferences of the intermediates.

Q & A

Q. What are the optimal synthetic routes for 1-Ethenylpiperidin-4-one, and how can reaction conditions be systematically optimized?

Answer: The synthesis of this compound typically involves cyclization or functionalization of piperidine precursors. Key parameters to optimize include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) may enhance nucleophilicity, while non-polar solvents can stabilize intermediates.

- Temperature control : Elevated temperatures (80–120°C) often accelerate cyclization but may increase side reactions.